![molecular formula C21H19NO3 B1532597 L-苯丙氨酸,N-[2-(2-萘基)乙酰基]- CAS No. 934395-57-0](/img/structure/B1532597.png)

L-苯丙氨酸,N-[2-(2-萘基)乙酰基]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]-” is also known as Nap-FF . It is a cell penetrant dipeptide that self-assembles and adopts the β-sheet structures to form prion-like nanofibrils of small molecules (PriSM). PriSM of Nap-FF are selectively cytotoxic to gliomas cancer cells in the presence of stromal cells .

Synthesis Analysis

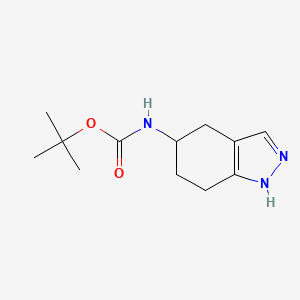

The synthesis of L-phenylalanine from glucose in wild strains involves lengthy steps and stringent feedback regulation that limits the production yield . An artificial bioconversion process has been developed to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol) .Molecular Structure Analysis

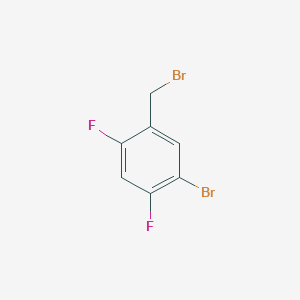

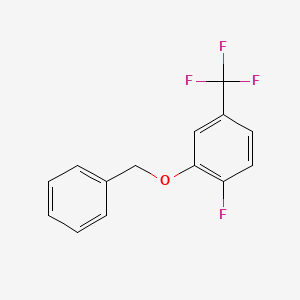

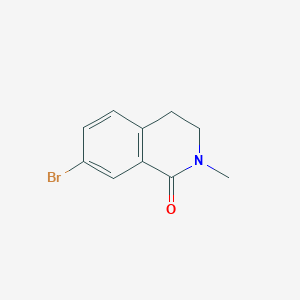

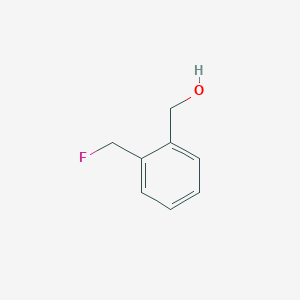

The empirical formula of Nap-FF is C30H28N2O4 . The molecular weight is 480.55 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The boiling point of “L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]-” is predicted to be 626.0±55.0 °C . The predicted density is 1.246±0.06 g/cm3 . The predicted pKa is 3.57±0.10 .科学研究应用

提高 L-苯丙氨酸的产量

改善苯丙氨酸的生物合成:研究重点是通过操纵大肠杆菌中莽草酸途径中的特定酶来提高 L-苯丙氨酸的产量。通过识别关键酶如莽草酸激酶 (AroL) 和 EPSP 合酶 (AroA) 并调整它们的浓度,研究人员能够显着增加苯丙氨酸的产量。这种方法为提高微生物系统中 L-苯丙氨酸的产量提供了一种潜在的方法,这对于食品和医药应用都很重要 (Ding 等人,2016 年).

医学和生物研究

研究神经母细胞瘤的分化:苯丙酸酯(苯丙氨酸的衍生物)已显示出诱导人神经母细胞瘤细胞分化的希望。这项研究突出了苯丙氨酸衍生物在治疗某些类型癌症中的潜在治疗应用,通过促进分化和降低恶性程度 (Sidell 等人,1995 年).

了解分子结构:对 N-乙酰苯丙氨酰-NH2 的构象概率的研究提供了对 L-苯丙氨酸衍生物结构方面的见解。此类研究有助于更深入地了解这些分子如何在分子水平上相互作用,这对于设计药物和研究蛋白质相互作用至关重要 (Chass 等人,2005 年).

农业和环境科学

促进植物生长和抗氧化活性:研究苯丙氨酸和萘乙酸对胡芦巴的影响表明,生长参数、产量成分和抗氧化活性均有显着改善。这表明苯丙氨酸衍生物可以在农业实践中发挥作用,以提高作物产量和营养价值 (Al-Duraid 等人,2019 年).

作用机制

安全和危害

The safety data sheet for L-Phenylalanine suggests using personal protective equipment as required, ensuring adequate ventilation, avoiding dust formation, and not releasing it into the environment . In case of a fire, it is recommended to use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam .

属性

IUPAC Name |

(2S)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c23-20(14-16-10-11-17-8-4-5-9-18(17)12-16)22-19(21(24)25)13-15-6-2-1-3-7-15/h1-12,19H,13-14H2,(H,22,23)(H,24,25)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMOIDMRYYAEAV-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。